N-(cyclohexylmethyl)-2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves starting from chiral amino acids and introducing various alkyl and aryl substituents to achieve compounds capable of adopting specific conformations akin to known bioactive molecules, such as U-50488, an opioid kappa agonist. These processes utilize conformational analysis to guide the development of potent compounds with desired biological activities (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds in this class often features cyclohexyl and piperidine rings in chair conformations, connected by equatorial bonds. This arrangement facilitates specific spatial orientations necessary for biological activity. The crystal structure analysis of a closely related NMDA receptor channel-blocking agent revealed significant insights into the stereochemistry and intermolecular interactions within such molecules (Pennec et al., 1990).
properties
IUPAC Name |
N-(cyclohexylmethyl)-2-[(3R,4R)-4-cyclopropyl-4-hydroxy-3-methylpiperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c1-14-12-20(10-9-18(14,22)16-7-8-16)13-17(21)19-11-15-5-3-2-4-6-15/h14-16,22H,2-13H2,1H3,(H,19,21)/t14-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDDULANOBEQG-KDOFPFPSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CC2)O)CC(=O)NCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CC2)O)CC(=O)NCC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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